molecular formula C18H27NO7 B1195228 Axillarine CAS No. 19637-66-2

Axillarine

Cat. No. B1195228
CAS RN: 19637-66-2
M. Wt: 369.4 g/mol
InChI Key: JGQRXNDIMGIXDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Axillarine and its related compounds involves intricate chemical processes. For instance, the condensation of specific acetophenones with benzoic anhydride, followed by catalytic debenzylation, has been a method to synthesize Axillarine (Fukui et al., 1969). Additionally, various stereoisomers of a necic acid component of axillaridine, closely related to Axillarine, have been synthesized to understand the compound's structural diversity (Matsumoto et al., 1992).

Molecular Structure Analysis

The crystal structure of Axillarine hydrobromide ethanol solvate has been elucidated, revealing an orthorhombic system and providing insights into the compound's molecular configuration (Stoeckli-Evans & Crout, 1976). This structural analysis is crucial for understanding the compound's interactions and stability.

Scientific Research Applications

  • Crystal Structure Analysis : Axillarine's crystal structure was determined through X-ray data analysis. This study noted structural features of axillarine and compared them with other pyrrolizidine alkaloids, providing insights into its chemical behavior (Stoeckli-Evans & Crout, 1976).

  • Degradation during Germination : Research on Crotalaria scassellatii seeds, which contain axillarine, showed that these alkaloids are rapidly converted into N-oxides during early seedling development. This study sheds light on the degradation process of axillarine in plants (Toppel, Witte, & Hartmann, 1988).

  • Drug Designing for HIV-1 Protease : Axillarine from Inula britannica was used in computational drug discovery to generate analogs targeting HIV-1 protease. This study highlights the potential of axillarine in developing new therapeutics for HIV (Kumarc, 2012).

  • Cholinesterase Inhibition : Alkaloids including axillarine C, isolated from Sarcococca saligna, were studied for their ability to inhibit cholinesterase. This research indicates the potential of axillarine as a lead compound for neurological disorders like Alzheimer's disease (Atta-ur-rahman et al., 2002).

  • COVID-19 Inhibitor Potential : Axillarine was identified as a potential inhibitor of COVID-19 through a study involving quantum chemical, molecular docking, and molecular dynamic techniques. This research suggests axillarine's efficacy in binding to the SARS-CoV-2 main protease (Muhammad et al., 2021).

properties

IUPAC Name

5,6-dihydroxy-6-(1-hydroxyethyl)-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7/c1-9(2)13-15(21)18(24,10(3)20)17(23)25-8-11-4-6-19-7-5-12(14(11)19)26-16(13)22/h4,9-10,12-15,20-21,24H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQRXNDIMGIXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941403
Record name 4,5-Dihydroxy-5-(1-hydroxyethyl)-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axillarine

CAS RN

19637-66-2
Record name NSC211515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dihydroxy-5-(1-hydroxyethyl)-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
H Stoeckli‐Evans, DHG Crout - Helvetica Chimica Acta, 1976 - Wiley Online Library
The crystal structure of axillarine hydrobromide ethanol solvate has been determined from analysis of photographic X‐ray data. The crystal system is orthorhombic, space group P2 1 2 …
Number of citations: 22 onlinelibrary.wiley.com
DHG Crout - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Additional evidence for the environment of the proton at C-4’ in the necic acid component of axillarine (Ia) was obtained from the nmr spectrum of axillarine hydrochloride in deuterium oxide …
Number of citations: 18 pubs.rsc.org
M Chiu, R Nie, Z Li, J Zhou - Journal of natural products, 1992 - ACS Publications
… -nmr spectra of axillarine C acetate and axillarine D [2] were identical. … \ Axillarine E [31 was acetylated to afford axillarine E diacetate which proved … Thus 3 is 2,4-deacetyl axillarine D, or …
Number of citations: 19 pubs.acs.org
H Stoeckli-Evans - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
… of monocrotaline and fulvine with axillarine is given in Table … In fulvine this angle is 46 and in axillarine 42. (b) Atoms C(1), … to 126 in fulvine and 126 in axillarine. (d) The pyrrolizidine-ring…
Number of citations: 23 scripts.iucr.org
E STOECKLI, C DHG - 1976 - pascal-francis.inist.fr
Keyword (fr) ALCALOIDE HETEROCYCLE AZOTE COMPOSE TRICYCLIQUE HETEROCYCLE INSATURE CYCLE 1 HETEROATOME ALCOOL STRUCTURE CRISTALLINE …
Number of citations: 0 pascal-francis.inist.fr
G Toppel, L Witte, T Hartmann - Phytochemistry, 1988 - Elsevier
The pyrrolizidine alkaloids (axillaridine, axillarine, desoxyaxillarine) found in the seeds of Crotalaria scassellatii occur exclusively as tertiary alkaloids. However, they are rapidly …
Number of citations: 46 www.sciencedirect.com
A Khalid, S Anjum, MR Khan… - Helvetica Chimica …, 2002 - Wiley Online Library
… From the spectral data, it was inferred that compound 1 was closely related to the known base axillarine F (7), [15] with an additional double bond between C(14) and C(15). …
Number of citations: 34 onlinelibrary.wiley.com
ZH Atta-ur-Rahman, A Khalid, S Anjum, MR Khan… - Helv Chim …, 2002 - academia.edu
… From the spectral data, it was inferred that compound 1 was closely related to the known base axillarine F (7), [15] with an additional double bond between C(14) and C(15). …
Number of citations: 38 www.academia.edu
I Zündorf, H Wiedenfeld, E Röder… - Planta medica, 1998 - thieme-connect.com
… , angeloylheliotridine, heliotridine, axillarine, anacrotine, monocrotaline, madurensine, … competitive ELISAs with the pyrrolizidine alkaloids retrorsine, rosmarinine, and axillarine. In …
Number of citations: 23 www.thieme-connect.com
B Tashkhodzhaev, MV Telezhenetskaya… - Chemistry of Natural …, 1979 - Springer
… valence angles and bond lengths (Table i), both in the pyrrolizidine ring and in the macrocycle itself differ little from those found in the related pyrrolizidine alkaloids fulvine [4], axillarine […
Number of citations: 3 link.springer.com

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